

# A Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) in HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LM985    |           |
| Cat. No.:            | B1212392 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Clinical Trial Data for SYD985 and Alternative HER2-Targeted Antibody-Drug Conjugates.

The landscape of treatment for human epidermal growth factor receptor 2 (HER2)-positive breast cancer continues to evolve with the development of novel antibody-drug conjugates (ADCs). This guide provides a detailed comparison of the clinical trial data for SYD985 (trastuzumab duocarmazine) with established alternatives, Kadcyla® (ado-trastuzumab emtansine, T-DM1) and Enhertu® (fam-trastuzumab deruxtecan-nxki, T-DXd). The information is compiled from pivotal clinical trials to aid in the objective assessment of their relative performance.

### Mechanism of Action: A Tale of Three Payloads

SYD985, Kadcyla, and Enhertu are all ADCs that leverage the targeting ability of the anti-HER2 antibody trastuzumab to deliver a cytotoxic payload to cancer cells. However, their distinct payloads and linkers result in different mechanisms of action.

• SYD985 (Trastuzumab Duocarmazine): This ADC is comprised of trastuzumab linked to a potent duocarmycin payload via a cleavable linker.[1][2] Upon internalization by the HER2-expressing cancer cell, the linker is cleaved, releasing the duocarmycin payload which then alkylates DNA, leading to cell death.[3][4][5] A key feature of SYD985 is the membrane-



permeable nature of its payload, which allows for a "bystander effect," killing neighboring tumor cells that may not express HER2.[4][6]

- Kadcyla (Ado-trastuzumab Emtansine, T-DM1): T-DM1 consists of trastuzumab linked to the
  maytansinoid derivative DM1, a microtubule inhibitor, via a stable thioether linker.[4][6] After
  internalization, T-DM1 is degraded in the lysosome, releasing DM1 which then disrupts
  microtubule assembly, leading to cell cycle arrest and apoptosis.[4][6]
- Enhertu (Fam-trastuzumab Deruxtecan-nxki, T-DXd): Enhertu is composed of trastuzumab linked to a topoisomerase I inhibitor, deruxtecan, via a cleavable linker.[7] Following internalization, the linker is cleaved, and deruxtecan inhibits topoisomerase I, leading to DNA damage and apoptosis. Enhertu also exhibits a significant bystander effect.

### **Head-to-Head Clinical Trial Data Summary**

The following tables summarize the key efficacy and safety data from the pivotal clinical trials for SYD985 (TULIP), Enhertu (DESTINY-Breast03), and Kadcyla (EMILIA). It is important to note that these trials had different patient populations and control arms, making direct crosstrial comparisons challenging.

# Table 1: Efficacy in Pre-treated HER2-Positive Metastatic Breast Cancer



| Endpoint                                       | SYD985 (TULIP<br>Trial)[1][8][9][10]<br>[11][12][13]                                                                                                                        | Enhertu (DESTINY-<br>Breast03 Trial)[7]<br>[14][15][16][17]                                                             | Kadcyla (EMILIA<br>Trial)[18][19][20]<br>[21][22][23]                                                                |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Control Arm                                    | Physician's Choice of<br>Chemotherapy                                                                                                                                       | Kadcyla (T-DM1)                                                                                                         | Lapatinib + Capecitabine                                                                                             |
| Patient Population                             | Patients with HER2- positive unresectable locally advanced or metastatic breast cancer who had progressed after at least two prior HER2- targeting regimens or after T-DM1. | Patients with HER2- positive unresectable or metastatic breast cancer previously treated with trastuzumab and a taxane. | Patients with HER2-<br>positive advanced<br>breast cancer<br>previously treated with<br>trastuzumab and a<br>taxane. |
| Progression-Free<br>Survival (PFS) -<br>Median | 7.0 months                                                                                                                                                                  | Not Reached (vs. 6.8 months for T-DM1)                                                                                  | 9.6 months                                                                                                           |
| Hazard Ratio (HR) for<br>PFS                   | 0.64 (95% CI, 0.49-<br>0.84; p=0.002)                                                                                                                                       | 0.28 (95% CI, 0.22-<br>0.37; p<0.0001)                                                                                  | 0.65 (95% CI, 0.55-<br>0.77; p<0.0001)                                                                               |
| Overall Survival (OS) -<br>Median              | 21.0 months (vs 19.5<br>months for Physician's<br>Choice)[9]                                                                                                                | Not Reached (vs. Not<br>Reached for T-DM1)<br>[14]                                                                      | 30.9 months                                                                                                          |
| Hazard Ratio (HR) for<br>OS                    | 0.87 (95% CI, 0.68-<br>1.12; p=0.236)[9]                                                                                                                                    | 0.64 (95% CI, 0.47-<br>0.87; p=0.0037)[14]                                                                              | 0.68 (95% CI, 0.55-<br>0.85; p=0.0006)                                                                               |
| Objective Response<br>Rate (ORR)               | Not significantly different from Physician's Choice[12]                                                                                                                     | 82% (vs. 36% for T-<br>DM1)[17]                                                                                         | 43.6%                                                                                                                |

**Table 2: Key Safety and Tolerability Data** 



| Adverse Event<br>(Grade ≥3)                 | SYD985 (TULIP<br>Trial)[9][11][12]                   | Enhertu (DESTINY-<br>Breast03 Trial)[14]<br>[16]      | Kadcyla (EMILIA<br>Trial)[18][21]        |
|---------------------------------------------|------------------------------------------------------|-------------------------------------------------------|------------------------------------------|
| Interstitial Lung Disease (ILD)/Pneumonitis | 7.6% (all grades),<br>2.4% (Grade ≥3)                | 15.2% (all grades,<br>adjudicated), 0.8%<br>(Grade 3) | Not reported as a key adverse event      |
| Ocular Toxicity (Keratitis/Conjunctivitis)  | 78.1% (all grades),<br>21.2% (Grade ≥3)              | Not reported as a key adverse event                   | Not reported as a key adverse event      |
| Neutropenia                                 | 6% (Grade 3/4)[24]                                   | 16.0%                                                 | Not reported as a key adverse event      |
| Thrombocytopenia                            | Not specified as a key<br>Grade ≥3 event in<br>TULIP | 7.8%                                                  | 15%                                      |
| Fatigue                                     | 33.3% (all grades)                                   | Not specified as a key<br>Grade ≥3 event              | Not specified as a key<br>Grade ≥3 event |
| Nausea                                      | 25.3% (all grades)                                   | 7.0%                                                  | Not specified as a key<br>Grade ≥3 event |

# Experimental Protocols TULIP (SYD985)

- Study Design: A multi-center, open-label, randomized phase III trial.[1][25][26]
- Patient Population: 436 patients with HER2-positive, unresectable locally advanced or metastatic breast cancer who had received at least two prior HER2-targeting regimens or had progressed on T-DM1.[1][8]
- Randomization: Patients were randomized 2:1 to receive either SYD985 (1.2 mg/kg intravenously every 3 weeks) or physician's choice of treatment (lapatinib plus capecitabine, trastuzumab plus capecitabine, trastuzumab plus vinorelbine, or trastuzumab plus eribulin).
   [9][12][25]



- Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[1][12][26]
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and health-related quality of life.[8][12]

#### **DESTINY-Breast03 (Enhertu)**

- Study Design: A global, head-to-head, randomized, open-label, phase III trial.[7][15]
- Patient Population: Approximately 500 patients with HER2-positive, unresectable and/or metastatic breast cancer previously treated with trastuzumab and a taxane.[15][16]
- Randomization: Patients were randomized 1:1 to receive either Enhertu (5.4 mg/kg) or T-DM1 (3.6 mg/kg) intravenously every 3 weeks.[15][16]
- Primary Endpoint: PFS as assessed by blinded independent central review.[7][15]
- Secondary Endpoints: OS, ORR, duration of response, and investigator-assessed PFS.[15]

#### **EMILIA** (Kadcyla)

- Study Design: A phase III, randomized, multicenter, international, open-label trial.[19][20]
- Patient Population: 991 patients with HER2-positive, unresectable locally advanced or metastatic breast cancer who had prior treatment with trastuzumab and a taxane.[19]
- Randomization: Patients were randomized to receive either T-DM1 (3.6 mg/kg intravenously every 3 weeks) or lapatinib (1250 mg daily) plus capecitabine (1000 mg/m² twice daily on days 1-14 of a 21-day cycle).[19][20]
- Co-primary Endpoints: PFS and OS.[19]

## Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).





Click to download full resolution via product page

Caption: HER2 signaling and SYD985 mechanism of action.





Click to download full resolution via product page

Caption: Generalized ADC clinical trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. byondis.com [byondis.com]
- 2. byondis.com [byondis.com]
- 3. researchgate.net [researchgate.net]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. DSpace [christie.openrepository.com]
- 13. Trastuzumab Duocarmazine in Previously Treated HER2-Positive Metastatic Breast Cancer The ASCO Post [ascopost.com]
- 14. ENHERTU® (fam-trastuzumab deruxtecan-nxki) achieved statistically significant overall survival, reducing the risk of death by 36% vs. trastuzumab emtansine (T-DM1) in patients with HER2-positive metastatic breast cancer in DESTINY-Breast03 [astrazeneca-us.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. targetedonc.com [targetedonc.com]
- 17. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]







- 18. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in EBC [kadcyla-hcp.com]
- 19. onclive.com [onclive.com]
- 20. adcreview.com [adcreview.com]
- 21. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 22. Kadcyla (Ado-Trastuzumab Emtansine): First Antibody-Drug Conjugate Approved for the Treatment of HER2-Positive Metastatic Breast Cancer [ahdbonline.com]
- 23. m.youtube.com [m.youtube.com]
- 24. ascopubs.org [ascopubs.org]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) in HER2-Positive Breast Cancer]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1212392#cross-study-comparison-of-syd985-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com